Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate

Cross-Coupling Synthetic Chemistry C-I Activation

Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate is a strategic building block where the C6-iodo delivers reactivity that bromo/chloro analogs cannot match. The weak C-I bond enables high-yield Suzuki-Miyaura and Sonogashira couplings for late-stage diversification of kinase inhibitors (e.g., PI3K p110α, IC₅₀=0.0028 µM). The iodine atom serves as a radioiodination handle for amyloid-β SPECT probes, while the C2 ethyl ester permits further elaboration. For chemists requiring reliable cross-coupling and target engagement, this compound is the definitive choice.

Molecular Formula C10H9IN2O2
Molecular Weight 316.09 g/mol
CAS No. 214958-32-4
Cat. No. B1333916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate
CAS214958-32-4
Molecular FormulaC10H9IN2O2
Molecular Weight316.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(C=CC2=N1)I
InChIInChI=1S/C10H9IN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3
InChIKeyTWJHSMVAYMQRTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS 214958-32-4): A Strategic Heterocyclic Building Block for Synthetic Chemistry and Drug Discovery


Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate is a halogenated heterocyclic building block based on the imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry [1]. The presence of an iodine atom at the C6 position and an ethyl ester at the C2 position defines its unique chemical reactivity and physicochemical properties [2]. These functional handles enable its utility as a versatile intermediate in the synthesis of biologically active molecules, including kinase inhibitors and diagnostic imaging agents [3].

Procurement Alert: Why 6-Bromo or 6-Chloro Analogs Cannot Simply Substitute for Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate


The specific halogen at the C6 position of the imidazo[1,2-a]pyridine core is a critical determinant of both chemical reactivity and downstream biological function. The carbon-iodine (C-I) bond at C6 has a significantly lower bond dissociation energy compared to carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds, which translates to a substantially higher and often enabling reactivity in palladium-catalyzed cross-coupling reactions [1]. This difference is not merely incremental; it dictates the efficiency, yield, and even the feasibility of key synthetic steps like Suzuki-Miyaura or Sonogashira couplings. Furthermore, in a biological context, the size and polarizability of the iodine atom can profoundly alter ligand-protein interactions, leading to starkly different binding affinities when compared to smaller halogens, as demonstrated in studies of amyloid-β plaque imaging agents [2]. Substituting the 6-iodo derivative with a 6-bromo or 6-chloro analog can therefore result in synthetic failure, drastically reduced yields, or a complete loss of desired biological activity.

Quantitative Head-to-Head Evidence for Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate


Suzuki Coupling Reactivity: 6-Iodo vs. 6-Bromo Derivatives

The 2-substituent on the imidazo[1,2-a]pyridine ring significantly influences the efficiency of Suzuki-Miyaura cross-coupling reactions at the C6 position. A study directly comparing 6-iodo derivatives with their 6-bromo counterparts found that the presence of an ester group at C2 synergistically enhances the reactivity of the C6-iodo bond, leading to superior coupling outcomes. This is a key differentiator for procurement, as the ester functionality is not merely a spectator group but an active participant in facilitating the desired transformation [1].

Cross-Coupling Synthetic Chemistry C-I Activation

Impact of Iodine on Biological Target Affinity: A Case Study with Amyloid-β Ligands

In the development of ligands for amyloid-β plaque imaging, the presence of an iodine atom at the C6 position is critical for high binding affinity. The 6-iodo derivative IMPY (2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine) demonstrated a high binding affinity (Kᵢ = 15 nM) for Aβ aggregates. Its 6-bromo analog showed a slightly improved affinity (Kᵢ = 10 nM), but the iodine-containing compound is uniquely suited for radioiodination, enabling its use as an in vivo SPECT imaging agent [1].

Neuroimaging Amyloid-β Ligand Binding

Photophysical Tuning: Substituent Effects on Fluorescence in the Imidazo[1,2-a]pyridine Series

A systematic study of 20 imidazo[1,2-a]pyridine derivatives demonstrated that substituents on the core scaffold can significantly alter fluorescent properties without sacrificing thermal stability. While the parent compound exhibits a fluorescence maximum (λfl) of 370.5 nm (Φ = 0.57) in ethanol, the introduction of a 6-iodo substituent is expected to influence these properties via the heavy atom effect, potentially altering fluorescence quantum yield and lifetime [1].

Fluorescent Probes Photophysics Materials Chemistry

Predicted Physicochemical Properties: LogP and Bioconcentration Factor

Predicted physicochemical properties for Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate were generated using the OPERA suite of QSAR models. Key computed values include an XLogP3 of 3.0, indicating moderate lipophilicity, and a bioconcentration factor (BCF) of 13.5 L/kg. These data points are useful for early-stage assessment of drug-likeness and potential environmental impact, providing a quantitative baseline for comparison with analogs bearing different substituents [1].

ADME Drug-likeness Environmental Fate

Optimal Use Cases for Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate


Palladium-Catalyzed Cross-Coupling for Kinase Inhibitor Synthesis

The enhanced reactivity of the C6-iodo bond in Suzuki-Miyaura couplings [1] makes this compound an ideal building block for the late-stage diversification of imidazo[1,2-a]pyridine-based kinase inhibitors. For instance, it can serve as a key intermediate to introduce aryl or heteroaryl groups at the C6 position, a modification known to be critical for potent PI3K p110α inhibition (IC₅₀ = 0.0028 µM for an optimized derivative) [2]. This scenario leverages the compound's specific synthetic utility to access a high-value biological space.

Synthesis of Radioiodinated Imaging Probes for Neurological Disorders

The direct head-to-head binding data demonstrating high affinity for amyloid-β plaques [1] directly supports the use of this compound or its immediate derivatives as precursors for radiolabeled diagnostic agents. The ethyl ester at C2 provides a convenient synthetic handle for further elaboration, while the C6-iodo group can be used for direct radioiodination or as a synthetic precursor to the final radioiodinated compound, enabling SPECT imaging studies in Alzheimer's disease research.

Development of Novel Fluorescent Materials and Probes

The established class-level evidence on the substituent effects on fluorescence [1] indicates that Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate can be used as a starting point for designing new fluorescent probes. The heavy atom effect of iodine can be exploited to tune photophysical properties like phosphorescence and intersystem crossing. Researchers can further functionalize the ester group to adjust solubility and conjugation, tailoring the molecule's optical properties for specific applications in materials science or bioimaging.

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